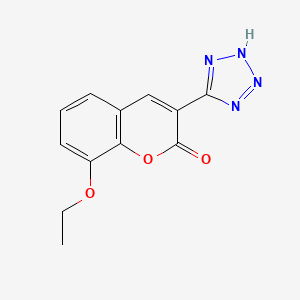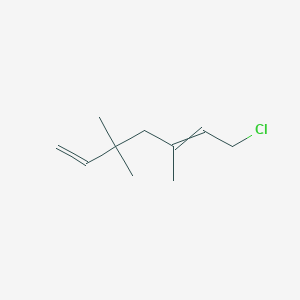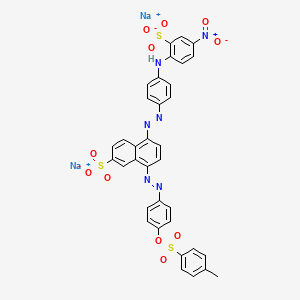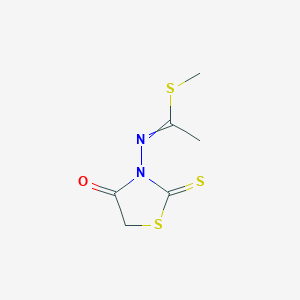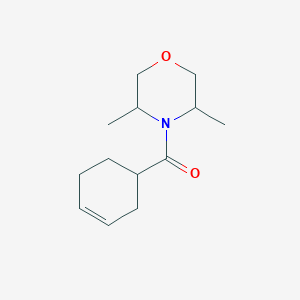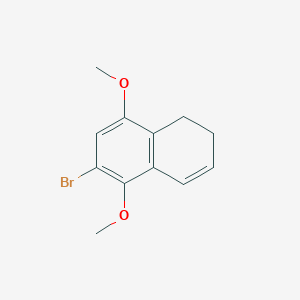
Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- is a silicon-based compound with the molecular formula C36H78OSi2 It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom, with various organic groups attached to the silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- typically involves the hydrosilylation reaction, where hexadecylsilane reacts with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction conditions include:
Temperature: 80-100°C
Catalyst: Platinum-based catalyst
Solvent: Toluene or other suitable organic solvents
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity hexadecylsilane and tetramethyldisiloxane
Catalyst Optimization: Use of efficient platinum catalysts to enhance reaction rates
Reaction Control: Continuous monitoring of temperature and pressure to ensure optimal reaction conditions
Analyse Chemischer Reaktionen
Types of Reactions
Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols and siloxanes
Reduction: Can be reduced to form silanes
Substitution: Undergoes substitution reactions with halogens and other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols)
Major Products Formed
Oxidation Products: Silanols, siloxanes
Reduction Products: Silanes
Substitution Products: Halosilanes, alkoxysilanes
Wissenschaftliche Forschungsanwendungen
Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers
Biology: Employed in the development of biocompatible materials for medical devices
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties
Industry: Utilized in the production of silicone-based lubricants, coatings, and adhesives
Wirkmechanismus
The mechanism of action of Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, making it an effective agent in various chemical reactions. The hydrophobic hexadecyl groups enhance its solubility in organic solvents, facilitating its use in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disiloxane, 1,3-diethyl-1,1,3,3-tetramethyl-: Similar structure but with ethyl groups instead of hexadecyl groups
Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-: Contains ethenyl groups, making it more reactive in polymerization reactions
1,1,3,3-Tetramethyldisiloxane: Lacks the long alkyl chains, resulting in different solubility and reactivity properties
Uniqueness
Disiloxane, 1,3-dihexadecyl-1,1,3,3-tetramethyl- is unique due to its long hexadecyl chains, which impart hydrophobicity and enhance its solubility in organic solvents. This makes it particularly useful in applications requiring non-polar environments, such as in the formulation of lubricants and coatings.
Eigenschaften
CAS-Nummer |
79162-58-6 |
|---|---|
Molekularformel |
C36H78OSi2 |
Molekulargewicht |
583.2 g/mol |
IUPAC-Name |
hexadecyl-[hexadecyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C36H78OSi2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(3,4)37-39(5,6)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-36H2,1-6H3 |
InChI-Schlüssel |
ZFLRTUKRAZFPPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
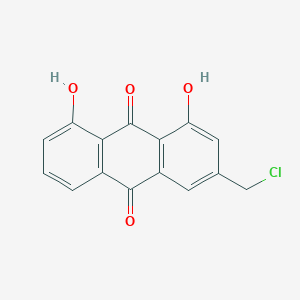
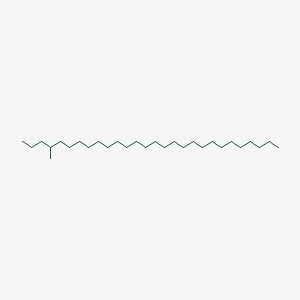
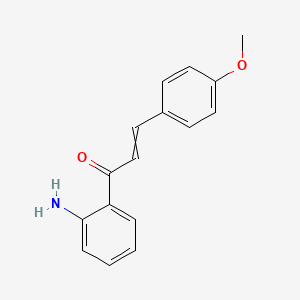
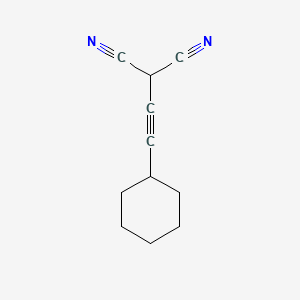
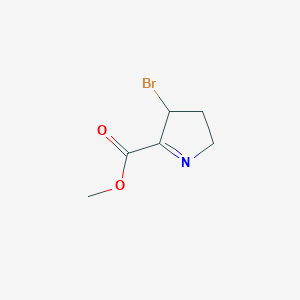
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
